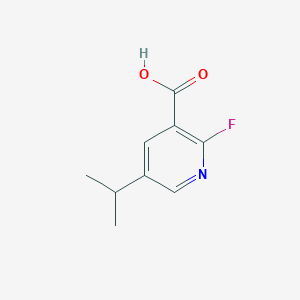

2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

2-fluoro-5-propan-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5(2)6-3-7(9(12)13)8(10)11-4-6/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLZUHGSHCQXMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(N=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloro-to-Fluoro Conversion

A direct method involves substituting chlorine in 2-chloro-5-propan-2-ylpyridine-3-carboxylic acid with fluorine. Thionyl chloride (SOCl₂) is first used to activate the carboxylic acid group, forming the acyl chloride intermediate. Subsequent fluorination employs potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C).

Reaction Conditions :

- Catalyst : 18-crown-6 ether (10 mol%)

- Solvent : DMF, 100°C, 24 hours

- Yield : 45–60%

This method faces challenges due to the poor leaving-group ability of chloride in electron-deficient pyridine systems. Side products, such as dehalogenated or over-fluorinated species, reduce yields.

Ring Synthesis via Cyclocondensation

Maleate-Hydroxylamine Route

The patent by US5322948A details pyridine ring formation from maleate esters and hydroxylamine. For 2-fluoro-5-propan-2-ylpyridine-3-carboxylic acid, fluoromalonate esters react with hydroxylamine hydrochloride at pH 6.5–9, followed by cyclization with α,β-unsaturated ketones.

Key Steps :

- Formation of N-hydroxy intermediate :

- Cyclization :

This method allows simultaneous incorporation of fluorine and isopropyl groups but requires stringent pH control to avoid side reactions.

Diazotization and Fluorination (Blaz-Schiemann Reaction)

Aminopyridine Precursor Strategy

The Chinese patent CN102898358A outlines a two-step process: bromination of 5-propan-2-ylpyridine-3-carboxylic acid derivatives, followed by diazotization and fluoridation.

Synthetic Pathway :

- Bromination :

- Diazotization-Fluoridation :

This route offers high regioselectivity and scalability, making it industrially favorable.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Purity | Scalability |

|---|---|---|---|

| Halogen Exchange | 45–60 | Moderate | Limited |

| Cyclocondensation | 50–70 | High | Moderate |

| Blaz-Schiemann Reaction | 85–90 | High | High |

The Blaz-Schiemann method outperforms others in yield and purity, though it requires handling hazardous diazonium intermediates. Cyclocondensation is preferable for laboratory-scale synthesis due to milder conditions.

Mechanistic Insights and Optimization

Role of Solvents and Catalysts

Temperature and pH Effects

- Diazotization at <5°C prevents premature decomposition.

- Cyclocondensation at pH 7–9 minimizes side-product formation.

Industrial Applications and Challenges

Continuous Flow Synthesis

Adopting flow chemistry for the Blaz-Schiemann reaction improves safety and yield (94% reported). Automated systems control exothermic diazonium decomposition, reducing risks.

Regulatory Considerations

Fluorinated pyridines require stringent impurity profiling. Residual bromine in the Blaz-Schiemann route must be <10 ppm, achievable via activated carbon filtration.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce carboxylates or alcohols, respectively .

Scientific Research Applications

2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities due to the presence of the fluorine atom, which can enhance the compound’s stability and bioavailability.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities or receptor interactions, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Features of Pyridine-3-carboxylic Acid Derivatives

Key Observations :

- Electron-Withdrawing Groups : Fluorine at position 2 (target compound) vs. 4-fluorophenyl (position 5 in ) or chlorine substituents (positions 2 and 6 in ). These groups influence electronic effects and binding affinity.

- Functional Diversity: The amino-butynyl group in introduces hydrogen-bonding capabilities, unlike the hydrophobic isopropyl group in the target compound.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The target compound’s isopropyl group increases lipophilicity (LogP ~1.8) compared to the 4-fluorophenyl analog (LogP ~2.3 ), but its solubility is higher due to reduced aromaticity.

- Chlorine substituents in further reduce solubility and lower the pKa of the carboxylic acid due to electron-withdrawing effects.

Biological Activity

2-Fluoro-5-propan-2-ylpyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and a branched alkyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula of this compound is C11H12FNO2, with a molecular weight of 215.22 g/mol. The structural features include:

- A pyridine ring,

- A carboxylic acid functional group,

- A fluorine substituent at the 2-position,

- An isopropyl group at the 5-position.

Target Enzymes

Research indicates that compounds similar to this compound can inhibit various enzymes, including:

- Cholinesterases : These enzymes are crucial for neurotransmitter regulation. Inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.

- Liver Alcohol Dehydrogenase : This enzyme plays a significant role in alcohol metabolism, and inhibition may affect alcohol clearance from the body.

Biochemical Pathways

The compound is believed to impact several metabolic pathways:

- Carcinogen Metabolism : Similar compounds have shown the ability to inhibit the oxidation of carcinogens, suggesting a potential role in cancer prevention.

- Antimicrobial Activity : The presence of the fluorine atom may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes .

Anticancer Properties

Preliminary studies suggest that derivatives of pyridine compounds exhibit anticancer activity. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

- VEGFR Inhibition : Compounds targeting vascular endothelial growth factor receptor (VEGFR) pathways have demonstrated potential in reducing tumor vascularization and growth .

Antimicrobial Effects

The compound may also possess antimicrobial properties. Research indicates that related pyridine derivatives exhibit activity against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Study on Anticancer Activity

A study investigated the effects of a related pyridine derivative on hepatocellular carcinoma (HepG2) cells. The results indicated significant cytotoxicity with an IC50 value in the low micromolar range, suggesting that modifications to the pyridine structure could enhance anticancer efficacy .

Antimicrobial Evaluation

Another study assessed the antimicrobial activity of several pyridine derivatives against Gram-positive and Gram-negative bacteria. The findings showed that modifications at the 5-position significantly increased antibacterial potency compared to non-fluorinated analogs .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, similar compounds have shown favorable solubility in polar organic solvents, which may enhance their bioavailability and therapeutic efficacy.

Applications

Pharmaceutical Development : Given its biological activities, this compound could serve as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.

Agricultural Use : The antimicrobial properties may also be exploited in agrochemical formulations to protect crops from bacterial pathogens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluoro-5-propan-2-ylpyridine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling fluorinated pyridine intermediates with carboxylic acid derivatives. For example, a fluoropyridine precursor (e.g., 5-fluoropyridine-3-carboxylic acid) may undergo alkylation with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propan-2-yl group . Reaction optimization should focus on temperature (60–80°C) and catalyst selection (e.g., Pd catalysts for cross-coupling), as excessive heat may lead to dehalogenation or decomposition. Yields are typically monitored via HPLC or LC-MS, with purity assessed by NMR (¹H/¹³C) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : ¹H NMR (δ ~8.5–8.7 ppm for pyridine protons; δ ~1.2–1.4 ppm for isopropyl methyl groups) and ¹⁹F NMR (δ ~-110 ppm for aromatic fluorine) are critical .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: 228.08 g/mol).

- X-ray Crystallography : If single crystals are obtained, crystallography provides unambiguous confirmation of the substituent positions .

Q. What solubility properties should be considered for this compound in aqueous vs. organic solvents?

- Methodological Answer :

- The carboxylic acid group confers moderate solubility in polar solvents (e.g., DMSO, methanol), while the hydrophobic isopropyl group reduces aqueous solubility. Researchers should perform solubility screens in buffers (pH 4–9) to identify optimal conditions for biological assays. For example, at pH 7.4, the compound may precipitate, necessitating co-solvents like DMSO (<5% v/v) .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways for this compound?

- Methodological Answer :

- Reaction Mechanism Modeling : Density Functional Theory (DFT) calculations predict transition states and intermediates for key steps (e.g., fluorination or alkylation), identifying energy barriers that limit yields .

- Solvent Effect Simulations : COSMO-RS models assess solvent compatibility to minimize side reactions (e.g., hydrolysis of the carboxylic acid group) .

- By-Product Analysis : Machine learning tools (e.g., ICReDD’s reaction databases) can flag potential impurities, such as de-fluorinated by-products, enabling preemptive purification strategies .

Q. What analytical strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- Metabolite Profiling : LC-MS/MS identifies metabolic degradation products (e.g., esterification or hydroxylation) that may alter activity .

- Isosteric Replacements : If fluorophenyl analogs (e.g., 5-(2,4-difluorophenyl)pyridine-3-carboxylic acid ) show divergent bioactivity, comparative docking studies (using software like AutoDock) can highlight steric/electronic differences in target binding.

- Batch Consistency Checks : Quantify trace impurities (e.g., residual Pd catalysts) via ICP-MS, as these may artifactually inhibit/enhance activity .

Q. How can researchers design stable formulations for in vivo studies given its physicochemical limitations?

- Methodological Answer :

- Salt Formation : Screen counterions (e.g., sodium, lysine) to improve aqueous solubility while maintaining stability .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) enhances bioavailability. Dynamic Light Scattering (DLS) and ζ-potential measurements optimize particle size and surface charge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.